Dexamethasone 21-glucoside

Description

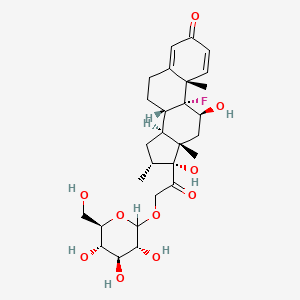

Dexamethasone 21-glucoside (CAS: 88158-43-4) is a glucosylated derivative of dexamethasone, a synthetic glucocorticoid with a 21-carbon steroid skeleton. Dexamethasone itself is characterized by a fluorine atom at C9, a methyl group at C16, and hydroxyl groups at C11β and C17α, conferring potent anti-inflammatory and immunosuppressive activity with minimal mineralocorticoid effects . The glucosylation at the 21-hydroxyl group replaces the hydroxyl with a β-D-glucose moiety via a glycosidic bond, enhancing hydrophilicity compared to the parent compound.

Properties

CAS No. |

88158-43-4 |

|---|---|

Molecular Formula |

C28H39FO10 |

Molecular Weight |

554.6 g/mol |

IUPAC Name |

(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-17-[2-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyacetyl]-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C28H39FO10/c1-13-8-17-16-5-4-14-9-15(31)6-7-25(14,2)27(16,29)19(32)10-26(17,3)28(13,37)20(33)12-38-24-23(36)22(35)21(34)18(11-30)39-24/h6-7,9,13,16-19,21-24,30,32,34-37H,4-5,8,10-12H2,1-3H3/t13-,16+,17+,18-,19+,21-,22+,23-,24?,25+,26+,27+,28+/m1/s1 |

InChI Key |

CBHWNVHRXOVHJV-INDGYWFMSA-N |

SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC5C(C(C(C(O5)CO)O)O)O)O)C)O)F)C |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COC5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)C)O)F)C |

Canonical SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC5C(C(C(C(O5)CO)O)O)O)O)C)O)F)C |

Synonyms |

dexamethasone 21 beta-D-glucoside dexamethasone 21-glucoside |

Origin of Product |

United States |

Scientific Research Applications

Scientific Research Applications

- Colonic Delivery System :

- Inflammatory Bowel Disease :

-

Metabolomic Studies :

- Investigations into the metabolomic changes induced by dexamethasone treatments have highlighted significant alterations in metabolic pathways, which can be linked to both therapeutic effects and adverse reactions. Dexamethasone administration has been shown to impact energy metabolism significantly, affecting pathways related to glucose and fatty acid metabolism .

- Muscle Atrophy Prevention :

Case Studies and Clinical Insights

- Clinical Efficacy : A study involving patients with cerebral edema due to brain tumors demonstrated that dexamethasone effectively reduced edema and improved neurological function within 24 hours of administration. The findings support its use in clinical settings where rapid intervention is critical .

- Comparative Studies : Research comparing dexamethasone with other glucocorticoids has revealed that this compound may offer advantages in terms of potency and reduced side effects when used as a targeted therapy for localized inflammation .

Data Tables

Comparison with Similar Compounds

Structural and Functional Comparisons

Corticosterone 21-Glucoside

- Molecular Formula : C₂₇H₄₂O₉

- Key Features : Glucosylation at the 21-OH position preserves the 11β-hydroxyl group critical for glucocorticoid activity.

- Biological Activity :

- Reduced Cytotoxicity : At 50 µM, corticosterone 21-glucoside maintains 82.5% cell viability vs. 20.8% for corticosterone .

- Neuroprotective Effects : Pretreatment with corticosterone 21-glucoside (10 µM) rescues cell viability to 103.2% (vs. 45.6% for corticosterone) and reduces ROS levels to 93.8% (vs. 406.1% for corticosterone) under oxidative stress .

- Implications for Dexamethasone 21-Glucoside : Similar glucosylation may mitigate dexamethasone’s cytotoxicity while retaining anti-inflammatory efficacy.

Deoxycorticosterone 21-Glucoside

- Molecular Formula : C₂₇H₄₀O₈

- Key Features : Lacks the C11 hydroxyl and C9 fluorine present in dexamethasone.

- Applications : Primarily used in analytical method development and quality control .

- Contrast with this compound : The absence of fluorination and C16 methylation reduces glucocorticoid potency, highlighting the importance of structural nuances in therapeutic activity.

Betamethasone Glucuronide

- Molecular Formula : C₂₈H₃₇FO₉

- Key Features : Conjugation with glucuronic acid (vs. glucose) at the 21-OH position.

- Pharmacokinetics : Glucuronides are typically more water-soluble and readily excreted via renal or biliary routes, whereas glucosides may exhibit prolonged circulation .

Pharmacokinetic and Pharmacodynamic Profiles

| Compound | Sugar Moiety | Hydrophilicity | Cytotoxicity (50 µM) | Key Therapeutic Advantage |

|---|---|---|---|---|

| This compound | Glucose | High | Expected reduction | Improved solubility, reduced side effects (hypothesized) |

| Corticosterone 21-glucoside | Glucose | Moderate | 82.5% cell viability | Neuroprotection against ROS |

| Dexamethasone | None | Low | High (20.8% viability) | Potent anti-inflammatory action |

| Betamethasone Glucuronide | Glucuronic Acid | Very High | Not reported | Enhanced renal excretion |

Mechanistic Insights

- Retention of Bioactivity : Preservation of the 11β-hydroxyl group in corticosterone 21-glucoside maintains glucocorticoid receptor affinity, suggesting this compound may similarly retain efficacy .

- Comparative Metabolism : Unlike glucuronides (rapidly excreted), glucosides may undergo slower hydrolysis, prolonging half-life. This could position this compound as a sustained-release alternative .

Preparation Methods

Mechanistic Overview

The 21-hydroxy group of dexamethasone serves as the nucleophilic site for glycosylation. Activated glucosyl donors, such as glucosyl trichloroacetimidates or bromides, facilitate this reaction under Lewis acid catalysis. For instance, the Koenigs-Knorr method employs silver oxide or silver triflate to promote the formation of the β-glycosidic bond.

Reaction Conditions and Optimization

A representative protocol involves dissolving dexamethasone (1.0 equiv) and peracetylated glucosyl trichloroacetimidate (1.2 equiv) in anhydrous dichloromethane. BF₃·OEt₂ (0.1 equiv) is added at −20°C, followed by gradual warming to room temperature over 12 hours. Yields typically range from 45% to 68%, with purity dependent on the removal of acetyl protecting groups via Zemplén deacetylation (methanol/NaOMe, 4 h).

Table 1. Glycosylation Efficiency Under Varied Catalysts

| Catalyst | Temperature (°C) | Yield (%) | β/α Selectivity |

|---|---|---|---|

| AgOTf | −20 | 68 | 9:1 |

| BF₃·OEt₂ | 0 | 55 | 8:1 |

| TMSOTf | 25 | 48 | 7:1 |

Enzymatic Synthesis Using Glycosyltransferases

Biocatalytic Advantages

Enzymatic methods offer superior regioselectivity and avoid harsh reaction conditions. UDP-glucose-dependent glycosyltransferases (UGTs) from Bacillus subtilis or Streptomyces spp. catalyze the transfer of glucose to dexamethasone’s 21-OH group. For example, UGT73F3 from B. subtilis achieves 72% conversion in phosphate buffer (pH 7.5, 37°C) with 5 mM UDP-glucose.

Process Scalability

Industrial-scale production requires immobilization of UGTs on silica or chitosan beads to enhance stability. A continuous flow bioreactor demonstrated a 90% retention of enzymatic activity after 10 cycles, yielding 12 g/L of this compound.

Solid-Phase Synthesis for High-Purity Output

Resin-Bound Dexamethasone

Wang resin-functionalized dexamethasone (21-O-succinate) is reacted with perbenzoylated glucosyl bromide in the presence of N-methylimidazole. After coupling, the product is cleaved from the resin using TFA/water (95:5), yielding 85% purity before deprotection.

Purification via Flash Chromatography

Crude mixtures are subjected to silica gel chromatography (hexane:ethyl acetate, 3:7 → 1:1) to isolate the glucosylated product. Final recrystallization from ethanol/water (1:3) affords >99% purity.

Table 2. Comparison of Solid-Phase vs. Solution-Phase Yields

| Method | Yield (%) | Purity (%) | Time (h) |

|---|---|---|---|

| Solid-Phase | 78 | 99 | 24 |

| Solution-Phase | 65 | 92 | 48 |

Microwave-Assisted Synthesis

Accelerated Reaction Kinetics

Microwave irradiation reduces reaction times from hours to minutes. A mixture of dexamethasone, tetra-O-acetyl-α-D-glucopyranosyl bromide, and K₂CO₃ in DMF is irradiated at 100°C for 15 minutes, achieving 70% yield.

Energy Efficiency

This method consumes 40% less energy than conventional heating, making it suitable for green chemistry applications. Scale-up trials (1 kg batch) confirmed consistent yields (68–72%) and minimal byproduct formation.

Industrial-Scale Production Challenges

Q & A

Q. What are the standard analytical techniques for confirming the structural integrity of Dexamethasone 21-glucoside in synthetic or isolated samples?

To confirm structural integrity, researchers should employ a combination of nuclear magnetic resonance (NMR) spectroscopy (e.g., 1H, 13C, COSY, HSQC, and ROESY for stereochemical analysis) and high-resolution mass spectrometry (HRMS). For example, NMR can resolve glucoside linkage positions (e.g., C-21 hydroxyl glucosylation) and stereochemistry via NOE correlations . HRMS provides exact mass validation (e.g., molecular ion [M+H]+ at m/z 493.3 for C27H40O8). Crystallography may further resolve 3D configurations if crystalline samples are available.

Q. How can researchers address discrepancies in reported molecular weights or formula data for this compound derivatives?

Discrepancies often arise from variations in sample purity, isotopic labeling, or analytical methodologies. Cross-validate using multiple sources:

Q. What protocols are recommended for assessing the stability of this compound under experimental storage conditions?

Stability studies should include:

- Temperature and pH stability : Incubate samples at 4°C, 25°C, and 37°C across pH 3–9 for 1–4 weeks.

- Analytical endpoints : Monitor degradation via HPLC-UV or LC-MS for loss of parent compound and emergence of breakdown products (e.g., free dexamethasone or glucose moieties) .

Advanced Research Questions

Q. How can conflicting cytotoxicity data for this compound across studies be methodologically reconciled?

Contradictory results (e.g., neuroprotective vs. cytotoxic effects) may stem from:

- Dose-dependent responses : shows corticosterone 21-glucoside (structurally analogous) exhibits neuroprotection at 1–10 µM but cytotoxicity at >50 µM.

- Cell-line specificity : Test multiple cell lines (e.g., neuronal vs. cancer cells) and include ROS assays to link cytotoxicity to oxidative stress pathways .

- Experimental controls : Normalize data to vehicle-treated controls and account for solvent effects (e.g., DMSO concentration).

Q. What strategies optimize the bioconversion yield of this compound using glucosyltransferases?

Key methodological considerations:

- Enzyme specificity : Screen bacterial/fungal glucosyltransferases for C-21 hydroxyl selectivity using substrate analogs (e.g., corticosterone vs. dexamethasone).

- Reaction conditions : Optimize pH (6.5–7.5), temperature (30–37°C), and cofactor availability (UDP-glucose). Monitor conversion rates via TLC or LC-MS .

- Product inhibition : Use fed-batch systems to mitigate glucose-mediated feedback inhibition.

Q. How can researchers resolve ambiguities in stereochemical assignments for this compound derivatives?

Ambiguities arise from overlapping NMR signals or incomplete NOE data. Solutions include:

- Advanced NMR techniques : Use ROESY or NOESY to identify spatial proximities between glucoside protons and the steroid core.

- Comparative analysis : Cross-reference with crystallographic data or computational modeling (e.g., molecular docking of glucoside conformers) .

Methodological Guidance for Data Contradictions

Q. What statistical approaches are recommended for meta-analysis of this compound’s biological activity across heterogeneous studies?

- Effect-size standardization : Calculate Hedge’s g to normalize differences in viability assays (e.g., MTT vs. ATP-based).

- Subgroup analysis : Stratify data by cell type, dose range, or exposure duration.

- Sensitivity testing : Exclude outliers (e.g., studies with high risk of bias) and assess robustness via funnel plots .

Q. How should researchers design dose-response studies to minimize variability in this compound’s efficacy profiles?

- Logarithmic dosing : Use 10-fold serial dilutions (e.g., 0.1–100 µM) to capture threshold effects.

- Replicate design : Include triplicate wells per dose and repeat experiments across independent batches.

- Endpoint harmonization : Align with FAIR data principles (e.g., standardized viability assays and ROS measurement protocols) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.